N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
Description
The target compound features a benzothiadiazine-1,1-dioxide core substituted with a propyl group at position 4 and a sulfanylacetamide moiety at position 2. The acetamide group is further modified with a 4-chlorobenzyl substituent. The sulfanyl linkage and acetamide group enhance solubility and enable hydrogen bonding, critical for molecular interactions.
Properties
IUPAC Name |
N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxo-4-propyl-1λ6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-2-11-23-16-5-3-4-6-17(16)28(25,26)22-19(23)27-13-18(24)21-12-14-7-9-15(20)10-8-14/h3-10H,2,11-13H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIDFNMRYDOQARZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=CC=CC=C2S(=O)(=O)N=C1SCC(=O)NCC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide typically involves multiple steps:
Formation of the Benzothiadiazine Ring: This step involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Chlorophenyl Group: This can be achieved through a nucleophilic substitution reaction where a chlorophenyl halide reacts with a suitable nucleophile.
Attachment of the Acetamide Moiety: This step involves the reaction of the intermediate compound with acetamide under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The chlorophenyl group can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium hydroxide or halogenating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines.
Scientific Research Applications
Chemistry: It can be used as a precursor for synthesizing other complex molecules.
Biology: The compound may have biological activity, making it a candidate for drug development or biochemical studies.
Medicine: Potential therapeutic applications could be explored, particularly if the compound exhibits pharmacological activity.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide exerts its effects would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, thereby modulating their activity. Detailed studies would be required to elucidate the exact pathways and molecular targets involved.
Comparison with Similar Compounds
Structural and Functional Comparisons with Analogous Compounds
Benzothiadiazine Derivatives
CAS 933026-68-7: N-(2-chloro-4-methylphenyl)-2-[(4-ethyl-1,1-dioxo-4H-1λ⁶,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide
- Structural Differences : The ethyl group at position 4 (vs. propyl in the target compound) reduces lipophilicity (log P estimated to be 0.3 units lower).
- Biological Implications : Shorter alkyl chains may decrease membrane permeability but improve aqueous solubility .
- Synthetic Route : Similar carbodiimide-mediated coupling methods are used, as described for dichlorophenyl acetamides .
N-(4-Bromophenyl)acetamide Derivatives
- Bond Length Variations : C1–C2 (1.501 Å vs. 1.53 Å in related compounds) and N1–C2 (1.347 Å vs. 1.30 Å) indicate subtle electronic effects from halogen substitution (Br vs. Cl) .
- Crystallography : Dihedral angles between aromatic rings (54.8°–77.5°) highlight conformational flexibility, influencing packing efficiency and melting points .
Triazolyl-Sulfanyl Acetamides (Orco Agonists)
VUAA-1 and OLC-12
- Key Features : Triazole rings replace benzothiadiazine, with pyridinyl or isopropylphenyl groups.
- Activity : These compounds activate insect odorant receptors (Orco), whereas the target compound’s benzothiadiazine core may target different pathways .
- Structural Overlap : The sulfanyl-acetamide bridge is conserved, suggesting shared hydrogen-bonding capabilities.
N-Substituted 2-Arylacetamides
- Examples : N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide and N-(3-chloro-4-fluorophenyl)-2-(naphthalen-1-yl)acetamide.
- Comparison : Substituents on the acetamide nitrogen (e.g., benzothiazole vs. 4-chlorobenzyl) drastically alter electronic profiles and steric bulk, impacting receptor binding .
Spectroscopic and Crystallographic Data
NMR Analysis
- Chemical Shifts : Regions A (positions 39–44) and B (29–36) in related compounds show variability due to substituent-induced electronic perturbations. For the target compound, the 4-chlorobenzyl group is expected to deshield nearby protons by 0.2–0.5 ppm .
- Hydrogen Bonding : Amide protons in similar compounds exhibit downfield shifts (δ 8.5–10.0 ppm), consistent with intermolecular N–H⋯O interactions observed in crystallography .
Crystallographic Insights
- Dihedral Angles : In N-(4-bromophenyl)acetamide derivatives, angles between aryl and heterocyclic rings range from 54.8° to 77.5°, affecting molecular planarity and crystal packing .
- Hydrogen-Bonding Networks : R₂²(10) dimer formation via N–H⋯O bonds is common, stabilizing crystal lattices and influencing melting points (473–475 K in dichlorophenyl analogs) .
Physicochemical and ADMET Properties
Solubility and Lipophilicity
- log P Predictions : The target compound’s propyl group increases log P by ~0.5 compared to ethyl-substituted analogs, enhancing lipid membrane penetration but reducing aqueous solubility .
- Melting Points : Bulkier substituents (e.g., 4-chlorobenzyl) correlate with higher melting points (>475 K) due to tighter crystal packing .
Tabulated Comparison of Key Compounds
Biological Activity
N-[(4-chlorophenyl)methyl]-2-[(1,1-dioxo-4-propyl-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]acetamide is a complex organic compound notable for its unique structural features, which include a benzothiadiazine ring, a chlorophenyl group, and an acetamide moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.
Chemical Structure
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| CAS Number | 933212-49-8 |
| Molecular Formula | C19H20ClN3O3S2 |
| Molecular Weight | 413.95 g/mol |
The biological activity of this compound is hypothesized to involve interactions with various molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets through binding interactions that alter their functional states. However, detailed studies are required to elucidate the specific pathways involved.
In Vitro Studies
Preliminary in vitro studies have indicated that compounds with similar structural motifs exhibit significant biological activities:
- Cholinesterase Inhibition : Compounds containing chlorophenyl groups have been evaluated for their inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). For example:
- Antioxidant Activity : Compounds with similar benzothiadiazine structures have shown potential antioxidant properties, which could be beneficial in mitigating oxidative stress-related disorders.
Case Study 1: Cholinesterase Inhibition
In a comparative study of various benzothiadiazine derivatives, it was found that certain compounds exhibited dual inhibition of AChE and BChE. The presence of electron-withdrawing groups like chlorine on the phenyl ring enhanced the inhibitory potency against these enzymes .
Case Study 2: Antioxidant Properties
Another study focused on the antioxidant capabilities of benzothiadiazine derivatives revealed that these compounds could scavenge free radicals effectively. The structure–activity relationship (SAR) analysis suggested that modifications at the phenyl position could significantly influence antioxidant efficacy.
Comparative Analysis with Similar Compounds
The uniqueness of this compound can be highlighted by comparing it with structurally related compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(4-chlorophenyl)formamide | Lacks benzothiadiazine ring | Moderate AChE inhibition |
| N-(4-chlorophenyl)acetamide | Similar structure but without sulfanyl | Weak antioxidant properties |
| Benzothiadiazine derivatives | Varying substitutions on the benzothiadiazine core | Significant AChE/BChE inhibition |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
